molecular formula C30H42N6O6 B12118064 cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

Cat. No.: B12118064
M. Wt: 582.7 g/mol
InChI Key: FLVWONZBLRGQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is a cyclic peptide composed of the amino acids leucine, tryptophan, serine, proline, and valine. The “DL” notation indicates that each amino acid can exist in either the D- or L-configuration, which refers to the chirality of the amino acid. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] typically involves solid-phase peptide synthesis (SPPS), followed by cyclization. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized in solution. The cyclization step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the peptide bond that closes the ring.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its potential as a scaffold for designing bioactive peptides.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] depends on its specific interactions with molecular targets. Cyclic peptides can bind to proteins, enzymes, or receptors with high affinity and specificity. The binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo[DL-Leu-DL-Pro]: A simpler cyclic peptide with fewer amino acids.

    Cyclo[DL-Leu-DL-Trp]: Contains only leucine and tryptophan.

    Cyclo[DL-Leu-DL-Val]: Composed of leucine and valine.

Uniqueness

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is unique due to its specific combination of amino acids, which provides a distinct set of chemical and biological properties. The presence of both hydrophobic (leucine, valine) and hydrophilic (serine) residues, along with the aromatic tryptophan and the conformationally constrained proline, contributes to its stability and potential for diverse interactions.

Biological Activity

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is a cyclic peptide that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound, composed of five amino acids in their racemic forms, exhibits notable properties including antimicrobial and anticancer effects. This article delves into the biological activity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], supported by data tables, case studies, and detailed research findings.

Structural Characteristics

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has a molecular formula of C₁₃H₁₈N₄O₄. The cyclic structure enhances its stability compared to linear peptides, which is crucial for its biological functions. The unique arrangement of hydrophobic and polar amino acids contributes to its diverse biological activities not observed in simpler cyclic peptides.

Antimicrobial Properties

Research indicates that cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These antimicrobial properties are attributed to the ability of cyclic peptides to disrupt bacterial membranes or interfere with essential microbial processes.

Anticancer Effects

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has also shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of human glioma cells (U87-MG and U251) with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] Against Cancer Cell Lines

Cell LineIC50 (μM)
U87-MG5.8
U25118.6
HCT-11620
OVCAR-818.3

This table summarizes the inhibitory concentrations observed in various studies, highlighting the compound's efficacy against different cancer types.

The mechanism by which cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] exerts its biological effects involves interaction with specific receptors or enzymes within biological pathways. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions. Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases .

Study on Anticancer Activity

A study published in the journal Molecules evaluated the anticancer activity of various cyclic dipeptides, including cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]. The results indicated significant cytotoxicity against glioma cells, suggesting that modifications in peptide structure could enhance their therapeutic potential against cancer .

Comparative Analysis with Similar Compounds

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] shares structural similarities with other cyclic peptides but possesses unique characteristics due to its specific amino acid composition. A comparative analysis reveals that while other cyclic peptides exhibit varying degrees of bioactivity, the combination of hydrophobic and polar residues in cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] may contribute to its superior biological activity.

Table 2: Comparison of Biological Activities Among Cyclic Peptides

Compound NameCompositionAnticancer Activity (IC50 μM)
Cyclo[DL-Leu-DL-Trp]Leucine, Tryptophan15.0
Cyclo[DL-Ala-DL-Pro]Alanine, Proline30.0
Cyclo[DL-Leu-DL-Trp-DL-Ser] Leucine, Tryptophan, Serine 5.8 (U87-MG)

Properties

IUPAC Name

3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVWONZBLRGQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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